2-Bromo-3-ethoxy-5H,6H,8H-imidazo[2,1-c][1,4]oxazine
Description
2-Bromo-3-ethoxy-5H,6H,8H-imidazo[2,1-c][1,4]oxazine is a brominated heterocyclic compound featuring a fused imidazo-oxazine scaffold. The compound’s core structure consists of an imidazole ring fused to a 1,4-oxazine ring, with bromine at position 2 and an ethoxy group at position 3. Such substitutions are critical for modulating electronic properties, solubility, and reactivity, making it a valuable intermediate in medicinal chemistry and materials science .
Key features:
Properties
Molecular Formula |
C8H11BrN2O2 |
|---|---|
Molecular Weight |
247.09 g/mol |
IUPAC Name |
2-bromo-3-ethoxy-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine |
InChI |
InChI=1S/C8H11BrN2O2/c1-2-13-8-7(9)10-6-5-12-4-3-11(6)8/h2-5H2,1H3 |
InChI Key |
OTLQECMJINLGFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(N=C2N1CCOC2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-ethoxy-5H,6H,8H-imidazo[2,1-c][1,4]oxazine typically involves the reaction of appropriate starting materials under specific conditionsThe reaction conditions often require the use of solvents such as dichloromethane or ethanol and catalysts like palladium or copper compounds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-ethoxy-5H,6H,8H-imidazo[2,1-c][1,4]oxazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper, and nickel compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxo derivatives .
Scientific Research Applications
2-Bromo-3-ethoxy-5H,6H,8H-imidazo[2,1-c][1,4]oxazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 2-Bromo-3-ethoxy-5H,6H,8H-imidazo[2,1-c][1,4]oxazine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The imidazo[2,1-c][1,4]oxazine scaffold is highly versatile. Below is a comparison with key analogs:
Reactivity and Functionalization
Physicochemical Properties
Pharmacological Potential
- SAR Insights : Substituents at C3 (ethoxy vs. bromo or ester) significantly alter binding affinity, as observed in related benzoxazepines ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
